molecular formula C37H54N8O12 B13419056 Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate

Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate

Cat. No.: B13419056
M. Wt: 802.9 g/mol
InChI Key: FPXQWUMNVVBFEO-UHFFFAOYSA-N
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Description

Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its intricate structure, which includes multiple functional groups such as pyrimidinyl, piperazinyl, and cyclopentyl moieties. It is often used as a reference standard in pharmaceutical testing and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the pyrimidinyl and piperazinyl intermediates, followed by their coupling with the cyclopentyl and butyl groups under controlled conditions. Common reagents used in these reactions include oxalyl chloride, pyrimidine derivatives, and piperazine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler derivatives with fewer functional groups .

Scientific Research Applications

Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The exact molecular pathways involved are still under investigation, but it is believed to influence serotonin and dopamine receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate stands out due to its unique combination of functional groups, which confer specific pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound for research into new therapeutic agents .

Properties

Molecular Formula

C37H54N8O12

Molecular Weight

802.9 g/mol

IUPAC Name

oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate

InChI

InChI=1S/C33H50N8O4.2C2H2O4/c42-29(44-25-5-3-15-38-17-21-40(22-18-38)31-34-11-7-12-35-31)27-33(9-1-2-10-33)28-30(43)45-26-6-4-16-39-19-23-41(24-20-39)32-36-13-8-14-37-32;2*3-1(4)2(5)6/h7-8,11-14H,1-6,9-10,15-28H2;2*(H,3,4)(H,5,6)

InChI Key

FPXQWUMNVVBFEO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC(=O)OCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)OCCCCN4CCN(CC4)C5=NC=CC=N5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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